
(2S,4S)-2,4-Diaminoglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2,4-Diaminopentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to achieve enantioselective synthesis. For example, the synthesis can involve the use of chiral amines or amino acids as starting materials, followed by a series of protection, deprotection, and coupling reactions .
Industrial Production Methods: Industrial production of (2S,4S)-2,4-Diaminopentanedioic acid often involves large-scale enantioselective synthesis using advanced techniques such as preparative chromatography, crystallization-based methods, and membrane resolution methods . These methods ensure high purity and yield of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products:
Applications De Recherche Scientifique
(2S,4S)-2,4-Diaminopentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Mécanisme D'action
The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets. For example, it can inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- (2S,4R)-2,4-Diaminopentanedioic acid
- (2R,4S)-2,4-Diaminopentanedioic acid
- (2R,4R)-2,4-Diaminopentanedioic acid
Comparison: Compared to its diastereomers, (2S,4S)-2,4-Diaminopentanedioic acid exhibits unique conformational preferences and reactivity. Its specific stereochemistry allows for distinct interactions with biological molecules, making it a valuable tool in stereochemical studies and drug design . The differences in stereochemistry also influence the compound’s physical properties, such as solubility and melting point, which can affect its practical applications .
Propriétés
Numéro CAS |
73464-43-4 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S,4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
Clé InChI |
LOPLXECQBMXEBQ-HRFVKAFMSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



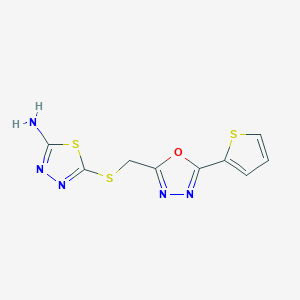
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

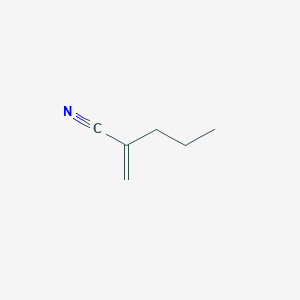
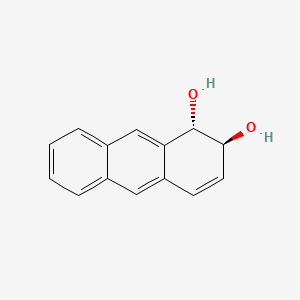
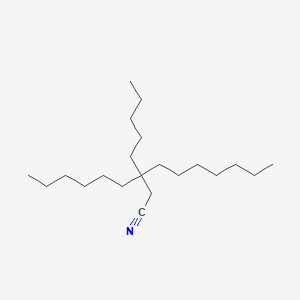
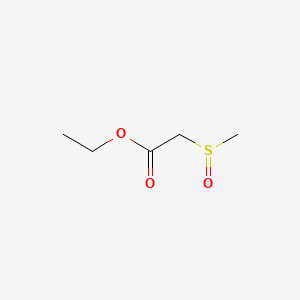
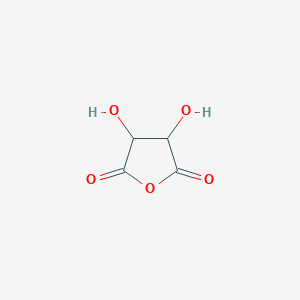
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
